

An In-depth Technical Guide to 2,2-Diphenylglycine

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Compound of Interest

Compound Name: 2,2-Diphenylglycine

Cat. No.: B147090

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This guide provides essential information on the physicochemical properties and synthetic applications of **2,2-Diphenylglycine**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

2,2-Diphenylglycine, also known as α -amino- α -phenyl-benzeneacetic acid, is a non-proteinogenic amino acid. Its core molecular data are summarized below.

Property	Value
Molecular Formula	C ₁₄ H ₁₃ NO ₂ ^{[1][2]}
Molecular Weight	227.26 g/mol ^{[1][2][3]}
Linear Formula	H ₂ NC(C ₆ H ₅) ₂ CO ₂ H
CAS Number	3060-50-2 ^[1]

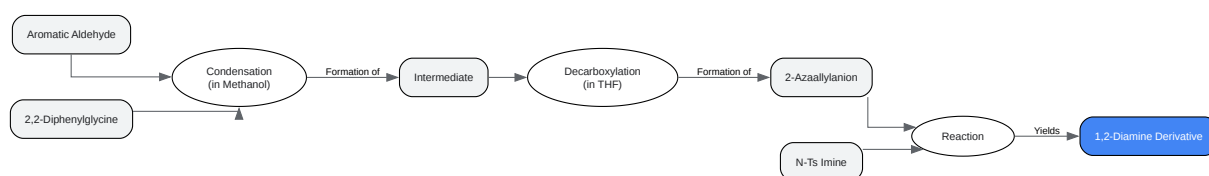
Synthetic Applications & Methodologies

2,2-Diphenylglycine serves as a versatile reagent in organic synthesis, particularly in amination reactions and peptide synthesis.^{[2][4][5]} It is a useful intermediate for the synthesis of various pharmaceutical and organic compounds.^[4] Derivatives of **2,2-Diphenylglycine** have

been shown to exhibit anticonvulsant activity and have potential applications in pain treatment.
[4]

A notable application of **2,2-Diphenylglycine** is in the aminative umpolung of aldehydes. For instance, electrophilic aromatic aldehydes can be converted into delocalized 2-azaallylanions through condensation with **2,2-Diphenylglycine** and subsequent decarboxylation. These intermediates can then react with N-Ts imines to produce a variety of 1,2-diamine derivatives with good yields and high diastereoselectivity.[6]

The following diagram illustrates the logical workflow for the synthesis of 1,2-diamine derivatives from aromatic aldehydes using **2,2-Diphenylglycine**.



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Synthesis of 1,2-Diamine Derivatives Workflow

Experimental Protocols:

While detailed, step-by-step experimental protocols are proprietary and specific to individual research labs, the general methodology for the synthesis described above involves:

- **Condensation:** The reaction is initiated by the condensation of an electrophilic aromatic aldehyde with **2,2-Diphenylglycine** in a solvent such as methanol.[6]
- **Decarboxylation:** The resulting intermediate undergoes decarboxylation, typically in a solvent like tetrahydrofuran (THF), to form a delocalized 2-azaallylanion.[6]
- **Reaction with Imine:** This anionic intermediate is then reacted with an N-Ts imine to yield the final 1,2-diamine derivative.[6]

This process highlights an efficient method for producing chiral exocyclic vicinal diamines in a single step under mild conditions.[6]

Note: No direct biological signaling pathways involving **2,2-Diphenylglycine** were identified in the literature search. Its primary role appears to be as a building block in organic synthesis.

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